Brugine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Brugine has been identified as a potential anti-cancer compound with cytotoxic activity against various cancer cell lines, including sarcoma 180 and lewis lung cancer. A study using a network pharmacology approach revealed that Brugine exhibits effects in breast cancer by modulating pathways such as cAMP signaling, JAK/STAT, HIF-1 signaling, PI3K-Akt, calcium signaling, and necroptosis . Molecular docking studies suggest a high affinity for protein kinase A (PKA), indicating a stable protein-ligand interaction which could be significant in the development of new cancer therapies .

Pharmacodynamics and Molecular Docking

The pharmacodynamic properties of Brugine have been studied using databases like Swiss ADME, which helps in understanding the drug-like characteristics of the compound. Molecular docking experiments are conducted to determine the binding efficacy of Brugine with target proteins, which is crucial for drug design and discovery .

Genetic Profile Studies

Research involving Brugine also extends to genetic profile studies using resources such as The Cancer Genome Atlas (TCGA). These studies aim to understand the genetic variations in cancer patients and how Brugine can target specific mutations or pathways .

Synthesis of Tropane Alkaloids

The structural scaffold of Brugine is significant in the synthesis of tropane alkaloids, which are known for their wide array of biological activities. Research is directed towards the preparation of this structure in a stereoselective manner, which is crucial for the synthesis of pharmacologically active compounds .

Neuropharmacological Effects

Although not directly related to Brugine, its structural analogs have been studied for their effects on the nervous system. These studies provide insights into how modifications of the Brugine scaffold could lead to new compounds with potential neuropharmacological applications .

Endophytic Compounds

Brugine is found in the bark and stem of mangrove species Bruguiera sexangula. The study of endophytes, which are microorganisms living within plant tissues, can lead to the discovery of novel compounds with unique applications, including Brugine and its derivatives .

Mecanismo De Acción

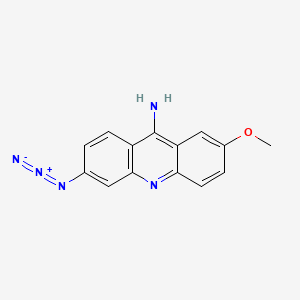

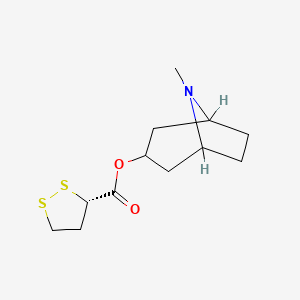

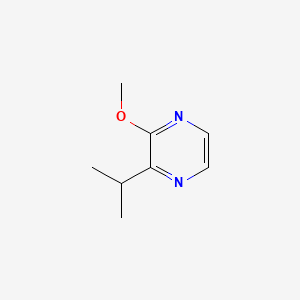

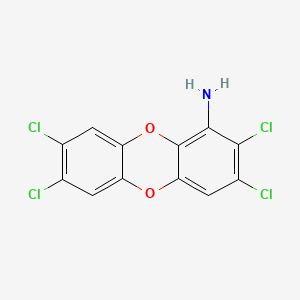

Brugine, also known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate, is a marine compound found in the bark and stem of mangrove species Bruguiera sexangula . It has shown potential as an anti-cancer compound .

Target of Action

Brugine has been found to interact with multiple targets in the body. The top 30 proteins with the highest levels of degrees were regarded as the primary targets for the breast cancer drug “Brugine” . One of the key targets of Brugine is protein kinase A (PKA) .

Mode of Action

Brugine interacts with its targets, such as PKA, to exert its effects. Molecular docking investigations demonstrated that Brugine has a high affinity for PKA . A stable protein–ligand combination was created by the best hit molecule, according to molecular dynamics modeling .

Biochemical Pathways

Brugine affects several biochemical pathways. According to functional enrichment analysis, Brugine exhibited its effects in breast cancer via modulating certain pathways such as cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, calcium signaling pathway, and Necroptosis .

Result of Action

Brugine has shown cytotoxic activity against sarcoma 180 and lewis lung cancer . Its interaction with its targets and modulation of biochemical pathways result in these molecular and cellular effects.

Safety and Hazards

Brugine is a weak alkaline indole alkaloid and one of the main bioactive and toxic constituents of Nux-vomica . Its central nervous system toxicity severely limits its clinical application . In case of exposure, it’s recommended to flush eyes and skin with plenty of water, and if inhaled or ingested, seek immediate medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

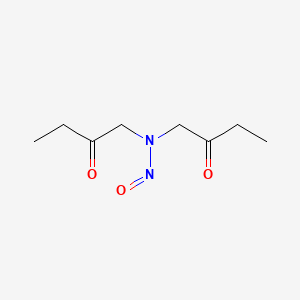

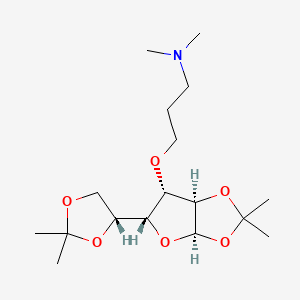

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJOZZSCQUTEBY-QUBJWBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCSS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332035 | |

| Record name | Brugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14912-30-2 | |

| Record name | Brugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Brugine and where is it found in nature?

A1: Brugine is a naturally occurring alkaloid found in the bark of two mangrove plant species, Bruguiera sexangula and Bruguiera exaristata. [] It is classified as a tropane alkaloid due to its tropine moiety. []

Q2: What is the molecular structure of Brugine?

A2: Brugine is a (+)-tropine 1,2-dithiolan-3-carboxylate. [] While its exact molecular formula and weight were not provided in the abstracts, its structure consists of a tropine ring esterified to a 1,2-dithiolan-3-carboxylic acid moiety.

Q3: What are the potential therapeutic applications of Brugine?

A3: Research suggests that Brugine exhibits potential anticancer activity. [] Specifically, it has been investigated for its inhibitory effects against Never in mitosis gene A-related kinase 2 (NEK2), a serine-threonine kinase overexpressed in various tumor types and linked to chemo-resistance. []

Q4: How does Brugine interact with NEK2?

A4: In silico studies propose that Brugine irreversibly binds to the cysteine 22 (Cys-22) residue near the catalytic site of NEK2. [] This irreversible binding is considered advantageous for sustained pharmacodynamics and enhanced specificity compared to noncovalent inhibitors. []

Q5: Has the anticancer activity of Brugine been validated experimentally?

A5: While in silico studies suggest potential for Brugine as a NEK2 inhibitor, further experimental validation is needed. [] In vitro and in vivo studies are crucial to confirm its efficacy and safety profile as a potential anticancer agent.

Q6: Are there any other biological activities associated with Brugine?

A6: Apart from its potential anticancer activity, one study identified Brugine as a new alkaloid while investigating tumor-inhibitory plants. [] This suggests that further research is needed to fully explore its potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)